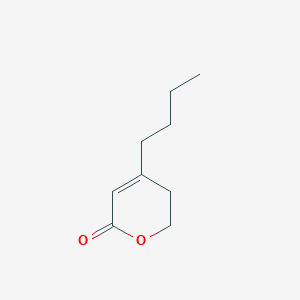

4-Butyl-5,6-dihydro-2H-pyran-2-one

Description

Properties

CAS No. |

89030-26-2 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-butyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-8-5-6-11-9(10)7-8/h7H,2-6H2,1H3 |

InChI Key |

OTUJZXOYZDKIML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)OCC1 |

Origin of Product |

United States |

Preparation Methods

Traditional Prins Reaction Approach

The Prins reaction has historically been employed for synthesizing pyran derivatives. This method involves the acid-catalyzed condensation of olefins with carbonyl compounds, typically formaldehyde, to form cyclic ethers.

Reaction Mechanism and Optimization

In the modified Prins reaction, 1-olefins (e.g., 1-hexene or 1-octene) react with paraformaldehyde and hydrogen chloride in methylene chloride at low temperatures (−60 to −70°C) to yield 4-chloro-3-alkyltetrahydropyrans. For instance, 1-hexene produces 4-chloro-3-propyltetrahydropyran in yields up to 90% under optimized conditions. The reaction proceeds via protonation of formaldehyde, electrophilic attack on the olefin, and cyclization of the resulting carbonium ion (Scheme 1).

Key Parameters:

- Temperature: Lower temperatures (−70°C) favor pyran formation over competing pathways (e.g., 1,3-dioxane by-products).

- Acid Catalyst: Hydrogen chloride in methylene chloride minimizes side reactions compared to sulfuric acid.

- Olefin Chain Length: Longer olefins (e.g., 1-dodecene) require extended reaction times but maintain high yields.

Modern Four-Step Synthesis

A patent (CN110204522B) outlines a high-yielding, industrially feasible route starting from 3-(benzyloxy)propionic acid. This method addresses environmental concerns associated with older routes that used toxic reagents like pyridinium chlorochromate (PCC).

Stepwise Reaction Pathway

Step 1: Chlorination

3-(Benzyloxy)propionic acid is treated with oxalyl chloride in dichloromethane to form the corresponding acyl chloride (Intermediate 1, 90% yield).

Step 2: Condensation with Meldrum’s Acid

Intermediate 1 reacts with 2,2-dimethyl-1,3-dioxane-4,6-diketone (Meldrum’s acid) in the presence of pyridine, yielding a β-ketoester (Intermediate 2).

Step 3: Cyclization and Hydrogenation

Intermediate 2 undergoes hydrogenation using a palladium-carbon catalyst (5–15 wt%) under hydrogen pressure (1–20 atm) at 30–60°C. This step removes the benzyl protecting group and reduces the ketone to a secondary alcohol (Intermediate 3).

Step 4: Acid-Catalyzed Elimination

Treatment of Intermediate 3 with p-toluenesulfonic acid in toluene at 80–120°C induces cyclodehydration, forming 4-butyl-5,6-dihydro-2H-pyran-2-one (51% overall yield).

Advantages Over Traditional Methods

- Yield: The four-step sequence achieves a 51% overall yield, significantly higher than the 10% reported for PCC-based routes.

- Environmental Impact: Avoids chromium waste and utilizes recyclable catalysts (e.g., Pd/C).

- Scalability: Mild conditions and commercially available reagents facilitate industrial production.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-Butyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can convert the pyranone ring into dihydropyran derivatives.

Substitution: The butyl side chain can undergo substitution reactions with different electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

Substitution: Reagents such as alkyl halides or organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various lactones, dihydropyrans, and substituted pyranones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Butyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes critical differences among 4-butyl-5,6-dihydro-2H-pyran-2-one and its analogues:

Structure-Activity Relationships (SAR)

Chain Length and Substituents

- Anti-MRSA Activity: Increasing the C6 alkyl chain from methyl to undecyl (C11) in synthetic analogues enhances activity. For example, (R)-4d (C6-undecyl) showed MIC values comparable to natural plymuthipyranone B (C6-nonyl) . However, excessively long chains may reduce solubility and target binding.

- Antifungal Activity : Shorter chains (methyl or hydroxy-substituted heptyl) are optimal for fungal pathogens. For instance, 4-methyl derivatives are widespread in fungal metabolites but require higher concentrations for efficacy compared to butyl/undecyl analogues .

Stereochemical Influence

- Enantiomers of 4-butyl and related compounds exhibit marked differences in activity. The R-configuration at C6 is critical for anti-MRSA potency, while S-forms are 2–4 times less active . Similar stereospecificity is observed in drakolide, where the natural (6S,3R)-isomer is indispensable for insect attraction .

Functional Group Modifications

- 3-Acyl vs. 4-Hydroxy Groups: 3-Acyl substituents (e.g., butyryl) in plymuthipyranones improve anti-MRSA activity by enhancing hydrophobic interactions with bacterial membranes. In contrast, 4-hydroxy groups (e.g., drakolide) are pivotal for hydrogen bonding in ecological signaling .

- Saturation of the Lactone Ring : Saturated derivatives (e.g., compound 2 in ) lose cytotoxic activity, emphasizing the necessity of the α,β-unsaturated lactone for bioactivity .

Q & A

Q. What are the primary synthetic strategies for 4-Butyl-5,6-dihydro-2H-pyran-2-one?

The synthesis of 4-Butyl-5,6-dihydro-2H-pyran-2-one typically involves lactonization or cyclization reactions. A common approach is the use of α,β-unsaturated δ-lactone precursors, where the butyl substituent is introduced via alkylation or Grignard reactions. For example, modified Biginelli reactions with aromatic aldehydes and urea derivatives can yield structurally related pyranones . NMR spectroscopy (e.g., H and C) is critical for verifying regioselectivity and purity, particularly distinguishing between diastereomers or structural isomers like 3,4-dihydro-2H-pyran-2-one .

Q. How is NMR spectroscopy applied to characterize this compound and its derivatives?

NMR is indispensable for structural elucidation. For 4-Butyl-5,6-dihydro-2H-pyran-2-one, key signals include:

- A downfield singlet (~δ 5.5 ppm) for the α,β-unsaturated lactone proton.

- Multiplet patterns (δ 1.2–2.8 ppm) corresponding to the dihydropyran ring and butyl chain protons.

- Carbonyl resonance at ~δ 170 ppm in C NMR.

Comparisons with isomers (e.g., 3,6-dihydro-2H-pyran-2-one) highlight distinct splitting patterns due to ring conformation differences .

Q. What biological activities have been reported for this compound?

4-Butyl-5,6-dihydro-2H-pyran-2-one exhibits broad bioactivity, including antimicrobial, antitumor, and anti-inflammatory properties. Mechanistic studies suggest inhibition of enzymes like cyclooxygenase-2 (COX-2) and interactions with cellular signaling pathways (e.g., NF-κB). In vitro assays using cancer cell lines (e.g., MCF-7) show dose-dependent cytotoxicity, with IC values in the micromolar range .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence bioactivity?

The butyl group enhances lipophilicity, improving membrane permeability. For example:

- Replacing the butyl group with a benzyloxymethyl group (as in (R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one) increases antimicrobial potency due to π-π interactions with target proteins .

- Electron-withdrawing groups (e.g., acetyl at C-3) stabilize the lactone ring, altering reactivity in Michael addition pathways . Computational modeling (e.g., DFT) and X-ray crystallography are used to correlate substituent effects with binding affinities .

Q. What challenges arise in resolving crystallographic data for dihydropyranone derivatives?

Crystallization of dihydropyranones is complicated by conformational flexibility and low melting points. Strategies include:

- Using halogenated solvents (e.g., dichloromethane) to induce slow evaporation.

- Co-crystallization with stabilizing agents (e.g., thiourea derivatives).

For example, the crystal structure of 5,6-Dimethyl-4-phenyl-2H-pyran-2-one (space group ) reveals planar lactone rings and intermolecular hydrogen bonds critical for lattice stability .

Q. How should researchers address contradictory bioactivity data across studies?

Discrepancies in reported bioactivities often stem from:

- Variability in assay conditions (e.g., pH, serum content).

- Differences in stereochemical purity (e.g., racemic vs. enantiopure samples).

To mitigate this: - Validate purity via HPLC (≥95%) and chiral chromatography.

- Use standardized cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity).

Cross-referencing with structural analogs (e.g., massoilactone) can clarify structure-activity trends .

Q. What analytical methods are recommended for detecting degradation products?

Stability studies under accelerated conditions (40°C/75% RH) reveal hydrolysis of the lactone ring to carboxylic acid derivatives. Analytical workflows include:

- LC-MS/MS with C18 columns and 0.1% formic acid in mobile phases.

- High-resolution mass spectrometry (HRMS) to identify degradation fragments (e.g., m/z 185.1174 for butyl side chain oxidation).

Comparative studies with 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one show similar degradation pathways, emphasizing the role of substituents in stability .

Q. Methodological Notes

- Synthetic Design : Prioritize regioselective methods (e.g., asymmetric catalysis) to avoid isomer contamination .

- Toxicity Screening : Follow OECD guidelines for acute toxicity (oral, dermal, inhalation) using in vivo models (e.g., rat LD) .

- Data Reproducibility : Publish full spectral data (NMR, IR) and crystallographic CIF files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.